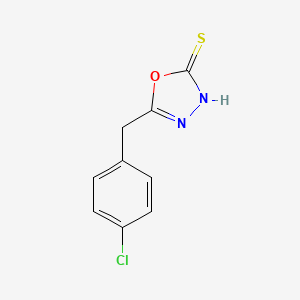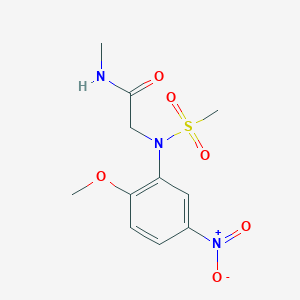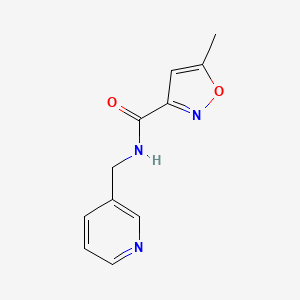![molecular formula C13H14N2O4S B5888609 (3,4-dimethoxyphenyl)[(5-nitro-2-thienyl)methyl]amine](/img/structure/B5888609.png)
(3,4-dimethoxyphenyl)[(5-nitro-2-thienyl)methyl]amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3,4-dimethoxyphenyl)[(5-nitro-2-thienyl)methyl]amine, also known as DMTT, is a chemical compound that has gained significant attention in the scientific research field due to its unique properties. This compound belongs to the class of thienyl-based compounds and has been synthesized using various methods. The purpose of
Mécanisme D'action
The mechanism of action of (3,4-dimethoxyphenyl)[(5-nitro-2-thienyl)methyl]amine is not fully understood. However, it is believed to act as a modulator of various signaling pathways, including the MAPK/ERK and PI3K/Akt pathways. These pathways are involved in cell proliferation, survival, and differentiation. (3,4-dimethoxyphenyl)[(5-nitro-2-thienyl)methyl]amine has been shown to inhibit the activation of these pathways, leading to the suppression of cell growth and survival.
Biochemical and Physiological Effects:
(3,4-dimethoxyphenyl)[(5-nitro-2-thienyl)methyl]amine has been shown to have various biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells, reduce inflammation, and protect against oxidative stress. In addition, (3,4-dimethoxyphenyl)[(5-nitro-2-thienyl)methyl]amine has been shown to improve cognitive function and memory in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using (3,4-dimethoxyphenyl)[(5-nitro-2-thienyl)methyl]amine in lab experiments is its high solubility in various solvents, which makes it easy to prepare solutions for testing. In addition, (3,4-dimethoxyphenyl)[(5-nitro-2-thienyl)methyl]amine has been shown to have low toxicity, making it a safe compound for use in lab experiments. However, one of the limitations of using (3,4-dimethoxyphenyl)[(5-nitro-2-thienyl)methyl]amine is its high cost, which may limit its use in large-scale experiments.
Orientations Futures
There are several future directions for the study of (3,4-dimethoxyphenyl)[(5-nitro-2-thienyl)methyl]amine. One area of research is the development of (3,4-dimethoxyphenyl)[(5-nitro-2-thienyl)methyl]amine-based drugs for the treatment of neurodegenerative disorders such as Alzheimer's and Parkinson's disease. In addition, further studies are needed to understand the mechanism of action of (3,4-dimethoxyphenyl)[(5-nitro-2-thienyl)methyl]amine and its potential use in the treatment of cancer and inflammation. Furthermore, the development of new synthesis methods for (3,4-dimethoxyphenyl)[(5-nitro-2-thienyl)methyl]amine may lead to the discovery of new compounds with improved properties.
Méthodes De Synthèse
(3,4-dimethoxyphenyl)[(5-nitro-2-thienyl)methyl]amine can be synthesized using various methods, including the reaction of 3,4-dimethoxybenzaldehyde and 5-nitro-2-thiophenemethylamine in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in a solvent such as ethanol or methanol. The resulting product is then purified using column chromatography to obtain pure (3,4-dimethoxyphenyl)[(5-nitro-2-thienyl)methyl]amine.
Applications De Recherche Scientifique
(3,4-dimethoxyphenyl)[(5-nitro-2-thienyl)methyl]amine has been extensively studied for its potential applications in various fields such as medicinal chemistry, pharmacology, and neuroscience. It has been shown to possess neuroprotective properties and has been investigated for its potential use in the treatment of neurodegenerative disorders such as Alzheimer's and Parkinson's disease. In addition, (3,4-dimethoxyphenyl)[(5-nitro-2-thienyl)methyl]amine has been studied for its anti-inflammatory and anti-tumor properties.
Propriétés
IUPAC Name |
3,4-dimethoxy-N-[(5-nitrothiophen-2-yl)methyl]aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O4S/c1-18-11-5-3-9(7-12(11)19-2)14-8-10-4-6-13(20-10)15(16)17/h3-7,14H,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGURWVJVMCSDJH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NCC2=CC=C(S2)[N+](=O)[O-])OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(4-methyl-2-oxido-1,2,5-oxadiazol-3-yl)methoxy]benzaldehyde](/img/structure/B5888526.png)
![4-methoxy-N-[2-(4-methylphenoxy)ethyl]benzenesulfonamide](/img/structure/B5888540.png)
![1-[(4-fluorophenyl)sulfonyl]-4-(2-pyridinylmethyl)piperazine](/img/structure/B5888548.png)
![7-[(2,3,5,6-tetramethylbenzyl)oxy]-2H-chromen-2-one](/img/structure/B5888553.png)
![7-[(4-chlorobenzyl)oxy]-4-ethyl-8-methyl-2H-chromen-2-one](/img/structure/B5888564.png)






![3-{[4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]thio}-2,4-pentanedione](/img/structure/B5888617.png)
![2-(trifluoromethyl)benzaldehyde O-[(4-chloro-1-methyl-1H-pyrazol-3-yl)carbonyl]oxime](/img/structure/B5888631.png)
![N-(4-acetylphenyl)-N'-[1-(3-isopropenylphenyl)-1-methylethyl]urea](/img/structure/B5888634.png)